2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both a cyclopropyl group and an oxazolo-pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is with a molecular weight of approximately 164.204 g/mol .
2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine belongs to the class of nitrogen-containing heterocycles. Its classification within organic compounds highlights its significance in synthetic organic chemistry and pharmacology.
The synthesis of 2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine can involve several methods, typically starting from simpler precursors through multi-step reactions. Common synthetic routes may include:
The specific conditions for synthesis can vary but often involve the use of catalysts and controlled temperatures to facilitate the formation of the desired bicyclic structure. The process may also require purification steps such as chromatography to isolate the final product.
The molecular structure of 2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine features a bicyclic arrangement consisting of a saturated oxazole ring fused with a pyridine ring. The cyclopropyl group is attached at the 2-position of the oxazole ring.
C1CCN(C1)C2=C(O1)CNCC2
InChI=1S/C9H12N2O/c10-8-6-3-1-2-4-9(8)11(6)5-7(8)12/h1-4H2
This structural information is crucial for understanding its reactivity and potential interactions in biological systems.
The chemical reactivity of 2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine can be explored through various types of reactions:
Each reaction type requires specific conditions such as temperature, solvent choice, and catalysts to achieve optimal yields and selectivity.
The mechanism of action for compounds like 2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to modulation of biological pathways:
Understanding these mechanisms is vital for predicting therapeutic effects and potential side effects in drug development.
The physical properties of 2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine include:
Relevant chemical properties include:
The potential applications of 2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine are primarily in medicinal chemistry where it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or other diseases due to its unique structural features and biological activity.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3